molecular formula C18H13BrN4O B6491479 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326816-56-1

5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B6491479
CAS No.: 1326816-56-1
M. Wt: 381.2 g/mol
InChI Key: ZTSQEOLQFRXYSP-UHFFFAOYSA-N
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Description

5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a benzyl group at the 5-position and a 4-bromophenyl group at the 1-position.

Biochemical Analysis

Biochemical Properties

5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins and biomolecules, such as acetylcholinesterase (AchE), which plays a vital role in the cholinergic nervous system .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . In neuronal cells, this compound has been shown to reduce oxidative stress and protect against neurotoxicity by inhibiting AchE activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which leads to the inhibition of the enzyme’s activity . Additionally, this compound interacts with AchE, inhibiting its activity and reducing the hydrolysis of acetylcholine . These interactions result in the modulation of cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell cycle arrest, apoptosis, and neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and AchE, leading to sustained cell cycle arrest and neuroprotection . Prolonged exposure to high concentrations of the compound may result in reduced efficacy due to potential cellular adaptation mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits CDK2 and AchE activity, leading to significant antiproliferative and neuroprotective effects . At high doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the kidneys . The compound’s effects on metabolic flux and metabolite levels are significant, as it modulates the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, the compound binds to intracellular proteins, such as heat shock proteins (HSPs), which aid in its distribution and localization . The compound’s accumulation in specific tissues, such as the liver and brain, is influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cell cycle regulation and gene expression . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to specific compartments within the cell . The compound’s activity is modulated by its localization, as it interacts with different biomolecules in various subcellular compartments .

Preparation Methods

The synthesis of 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester or diketone.

    Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate is then reacted with a suitable formamide or amidine to form the pyrazolopyrimidine core.

    Introduction of the benzyl and bromophenyl groups:

Chemical Reactions Analysis

5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group allows for further functionalization through nucleophilic substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

5-benzyl-1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O/c19-14-6-8-15(9-7-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSQEOLQFRXYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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